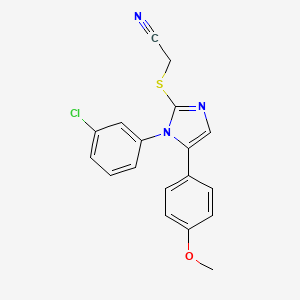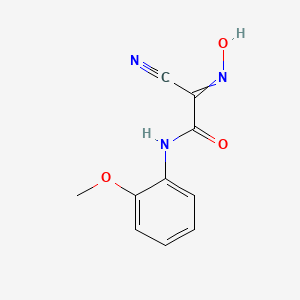![molecular formula C21H18N4O2 B2501340 Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate CAS No. 125453-15-8](/img/structure/B2501340.png)
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole is a versatile and widely used chemical scaffold in organic synthesis due to its stability and ability to activate molecules for various transformations. This compound is known for its applications in synthetic chemistry, particularly in the construction of complex molecular architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate typically involves the reaction of benzyl carbamate with 1H-1,2,3-benzotriazole-1-yl(phenyl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine and sodium hydride, as well as nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield benzyl N-aminocarbamates, while reactions with alcohols can produce benzyl N-alkoxycarbamates .
Scientific Research Applications
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate involves its ability to activate molecules for various transformations. The benzotriazole moiety acts as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound can stabilize reactive intermediates, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides: These compounds are prepared using benzotriazole derivatives and exhibit similar reactivity.
N-substituted sulfonylbenzotriazoles: These are used as sulfonylating agents and share similar chemical properties with Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate.
Uniqueness
This compound is unique due to its specific structure, which combines the benzyl carbamate and benzotriazole moieties. This unique combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
benzyl N-[benzotriazol-1-yl(phenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(27-15-16-9-3-1-4-10-16)22-20(17-11-5-2-6-12-17)25-19-14-8-7-13-18(19)23-24-25/h1-14,20H,15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRJXYLOTHWDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2501257.png)

![3-fluoro-4-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2501259.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2501261.png)

![4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2501266.png)
![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)
![6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2501270.png)

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
